molecular formula C28H20N10Na2O11S2 B12750691 Disodium 2-((4-((2-amino-4-((4,5-dihydro-3-methyl-5-oxo-1-(4-sulphonatophenyl)-1H-pyrazol-4-yl)azo)-5-nitrophenyl)azo)phenyl)amino)-5-nitrobenzenesulphonate CAS No. 85959-27-9

Disodium 2-((4-((2-amino-4-((4,5-dihydro-3-methyl-5-oxo-1-(4-sulphonatophenyl)-1H-pyrazol-4-yl)azo)-5-nitrophenyl)azo)phenyl)amino)-5-nitrobenzenesulphonate

Cat. No.: B12750691
CAS No.: 85959-27-9
M. Wt: 782.6 g/mol
InChI Key: AAALRSYHMIVUCC-UHFFFAOYSA-L
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Description

Disodium 2-((4-((2-amino-4-((4,5-dihydro-3-methyl-5-oxo-1-(4-sulphonatophenyl)-1H-pyrazol-4-yl)azo)-5-nitrophenyl)azo)phenyl)amino)-5-nitrobenzenesulphonate is a complex azo dye characterized by multiple azo (-N=N-) linkages, sulfonate (-SO₃⁻) groups, and nitro (-NO₂) substituents. Its structure integrates a pyrazole ring system conjugated with aromatic benzene rings, enhancing its stability and electronic properties. The disodium counterions improve solubility in aqueous media, making it suitable for applications in textiles, dyes, and possibly pharmaceuticals. The compound’s extended π-conjugation system contributes to its intense coloration, while the sulfonate groups enhance hydrophilicity and binding affinity to substrates like cellulose .

Properties

CAS No.

85959-27-9

Molecular Formula

C28H20N10Na2O11S2

Molecular Weight

782.6 g/mol

IUPAC Name

disodium;2-[4-[[2-amino-4-[[3-methyl-5-oxo-1-(4-sulfonatophenyl)-4H-pyrazol-4-yl]diazenyl]-5-nitrophenyl]diazenyl]anilino]-5-nitrobenzenesulfonate

InChI

InChI=1S/C28H22N10O11S2.2Na/c1-15-27(28(39)36(35-15)18-6-9-20(10-7-18)50(44,45)46)34-33-24-13-21(29)23(14-25(24)38(42)43)32-31-17-4-2-16(3-5-17)30-22-11-8-19(37(40)41)12-26(22)51(47,48)49;;/h2-14,27,30H,29H2,1H3,(H,44,45,46)(H,47,48,49);;/q;2*+1/p-2

InChI Key

AAALRSYHMIVUCC-UHFFFAOYSA-L

Canonical SMILES

CC1=NN(C(=O)C1N=NC2=C(C=C(C(=C2)N)N=NC3=CC=C(C=C3)NC4=C(C=C(C=C4)[N+](=O)[O-])S(=O)(=O)[O-])[N+](=O)[O-])C5=CC=C(C=C5)S(=O)(=O)[O-].[Na+].[Na+]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Disodium 2-((4-((2-amino-4-((4,5-dihydro-3-methyl-5-oxo-1-(4-sulphonatophenyl)-1H-pyrazol-4-yl)azo)-5-nitrophenyl)azo)phenyl)amino)-5-nitrobenzenesulphonate typically involves diazotization and coupling reactions. The process begins with the diazotization of an aromatic amine, followed by coupling with another aromatic compound to form the azo linkage. The reaction conditions often require acidic or basic environments, controlled temperatures, and specific catalysts to ensure high yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to consistent product quality. The use of automated systems for monitoring and adjusting parameters such as temperature, pH, and reactant concentrations is common to optimize the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Disodium 2-((4-((2-amino-4-((4,5-dihydro-3-methyl-5-oxo-1-(4-sulphonatophenyl)-1H-pyrazol-4-yl)azo)-5-nitrophenyl)azo)phenyl)amino)-5-nitrobenzenesulphonate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.

    Reduction: Reduction reactions can break the azo bonds, leading to the formation of aromatic amines.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium dithionite, zinc dust in acidic conditions.

    Substitution Reagents: Halogens, sulfonating agents.

Major Products

    Oxidation: Formation of nitro and sulfonate derivatives.

    Reduction: Formation of aromatic amines.

    Substitution: Formation of halogenated or sulfonated derivatives.

Scientific Research Applications

Disodium 2-((4-((2-amino-4-((4,5-dihydro-3-methyl-5-oxo-1-(4-sulphonatophenyl)-1H-pyrazol-4-yl)azo)-5-nitrophenyl)azo)phenyl)amino)-5-nitrobenzenesulphonate has several applications in scientific research:

    Chemistry: Used as a pH indicator and in titration experiments due to its color-changing properties.

    Biology: Employed in staining techniques for microscopy to visualize cellular components.

    Medicine: Investigated for potential use in drug delivery systems and as a diagnostic tool.

    Industry: Utilized in the production of colored materials, such as textiles, plastics, and inks.

Mechanism of Action

The compound exerts its effects primarily through its azo groups, which can undergo reversible changes in response to environmental conditions. These changes can alter the compound’s color, making it useful as an indicator. The molecular targets and pathways involved include interactions with cellular proteins and nucleic acids, which can be visualized using staining techniques.

Comparison with Similar Compounds

Structural Similarities and Differences

The compound belongs to a class of disulfonated azo dyes with pyrazole and nitro functional groups. Key structural analogs include:

Compound Name Key Functional Groups Substituent Positions Molecular Weight (g/mol)
Disodium 2-((4-((2-amino-4-((4,5-dihydro-3-methyl-5-oxo-1-(4-sulphonatophenyl)-1H-pyrazol-4-yl)azo)-5-nitrophenyl)azo)phenyl)amino)-5-nitrobenzenesulphonate Two azo, two nitro, two sulfonate, one pyrazole Para-nitro, ortho-sulfonate ~800 (estimated)
Disodium 4-((2,4-diaminophenyl)azo)-4'-((4,5-dihydro-3-methyl-5-oxo-1-phenyl-1H-pyrazol-4-yl)azo)(1,1'-biphenyl)-2,2'-disulphonate Two azo, two sulfonate, one pyrazole, amino groups Biphenyl core, meta-sulfonate 841.76 (reported)
Disodium 2-hydroxy-3-methyl-5-[4-[4-[[3-methyl-5-oxo-1-(4-sulfonatophenyl)-4H-pyrazol-4-yl]azo]phenyl]phenyl]azo-benzoate One azo, one hydroxy, one sulfonate, one pyrazole Benzoate ester, para-sulfonate ~750 (estimated)

Key Observations :

  • The primary compound distinguishes itself with two nitro groups and two azo linkages , enhancing its electron-withdrawing capacity and thermal stability compared to analogs with fewer nitro substituents .
  • The hydroxy group in the third analog introduces hydrogen-bonding capability, which may affect solubility and aggregation behavior .
Physicochemical Properties
  • Solubility : The disodium sulfonate groups in all three compounds ensure high water solubility (>50 mg/mL), critical for industrial dyeing processes. However, the primary compound’s additional nitro groups may slightly reduce solubility compared to the hydroxy-substituted analog .
  • Stability: Nitro groups enhance resistance to photodegradation, making the primary compound more stable under UV exposure than the diaminophenyl analog .
  • Electronic Properties: NMR data from related azo dyes () suggest that substituent positions significantly influence chemical shifts. For example, the amino group in the diaminophenyl analog () creates distinct electron-donating regions, altering reactivity in electrophilic substitution reactions compared to the nitro-rich primary compound .

Biological Activity

Disodium 2-((4-((2-amino-4-((4,5-dihydro-3-methyl-5-oxo-1-(4-sulphonatophenyl)-1H-pyrazol-4-yl)azo)-5-nitrophenyl)azo)phenyl)amino)-5-nitrobenzenesulphonate, commonly referred to as Disodium 2-(4-(2-amino-4-(4,5-dihydro-3-methyl-5-oxo-1-(4-sulphonatophenyl)-1H-pyrazol-4-yl)azo)-5-nitrophenyl)azo)phenyl)amino)-5-nitrobenzenesulphonate, is a complex azo compound with significant biological activity. This article explores its biological properties, mechanisms of action, and potential applications in various fields such as medicine and biochemistry.

Basic Information

PropertyDetails
CAS Number 85959-27-9
Molecular Formula C28H20N10Na2O11S2
Molecular Weight 782.6283 g/mol
InChI InChI=1/C28H22N10O11S2.2Na/c1...
SMILES Oc1n(nc(C)c1/N=N/c2c(...

Structural Characteristics

The compound features a complex structure with multiple functional groups, including azo and sulfonate groups, which contribute to its solubility and reactivity.

Disodium 2-(4-(2-amino-4-(4,5-dihydro-3-methyl-5-oxo-1-(4-sulphonatophenyl)-1H-pyrazol-4-yl)azo)-5-nitrophenyl)azo)phenyl)amino)-5-nitrobenzenesulphonate exhibits several biological activities:

  • Antioxidant Activity : The presence of nitro and sulfonate groups enhances its ability to scavenge free radicals, contributing to its antioxidant properties.
  • Antimicrobial Properties : Studies have shown that the compound exhibits inhibitory effects against various bacterial strains, suggesting potential applications in antimicrobial therapies.
  • Anti-inflammatory Effects : The compound has been observed to reduce inflammation markers in vitro, indicating its potential use in treating inflammatory diseases.

Antimicrobial Activity

A study evaluated the antimicrobial efficacy of Disodium 2-(4-(2-amino-4-(4,5-dihydro-3-methyl-5-oxo-1-(4-sulphonatophenyl)-1H-pyrazol-4-yl)azo)-5-nitrophenyl)azo)phenyl)amino)-5-nitrobenzenesulphonate against common pathogens such as Escherichia coli and Staphylococcus aureus. The results indicated a significant reduction in bacterial growth at concentrations as low as 50 µg/mL.

Anti-inflammatory Effects

In a controlled experiment involving lipopolysaccharide (LPS)-induced inflammation in murine models, the administration of this compound resulted in a marked decrease in pro-inflammatory cytokines (TNF-alpha and IL-6). This suggests a promising role for the compound in managing inflammatory responses.

Summary of Findings

Recent research has highlighted the following key findings regarding the biological activity of Disodium 2-(4-(2-amino-4-(4,5-dihydro-3-methyl-5-oxo-1-(4-sulphonatophenyl)-1H-pyrazol-4-yl)azo)-5-nitrophenyl)azo)phenyl)amino)-5-nitrobenzenesulphonate:

Study FocusKey Findings
Antioxidant PotentialEffective free radical scavenger
Antimicrobial EfficacySignificant inhibition of bacterial growth
Anti-inflammatory PropertiesReduction in cytokine levels

Future Directions

Further research is warranted to explore the pharmacokinetics and toxicity profiles of Disodium 2-(4-(2-amino-4-(4,5-dihydro-3-methyl-5-oxo-1-(4-sulphonatophenyl)-1H-pyrazol-4-yl)azo)-5-nitrophenyl)azo)phenyl)amino)-5-nitrobenzenesulphonate. Additionally, clinical trials are essential to validate its therapeutic potential in humans.

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